2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methylaniline under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl)ethanone
- 3-Cyano-2-(4-iodophenyl)-2H-indazole-N1-oxide
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with enhanced properties and activities.
Properties
Molecular Formula |
C19H18N2O6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(2-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18N2O6/c1-13-4-2-3-5-16(13)20-18(23)10-11-19(24)27-12-17(22)14-6-8-15(9-7-14)21(25)26/h2-9H,10-12H2,1H3,(H,20,23) |
InChI Key |
MQYBGXQWLGWHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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